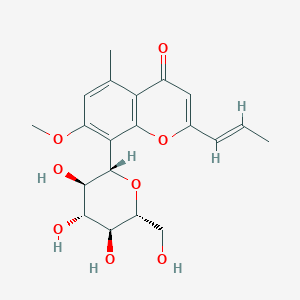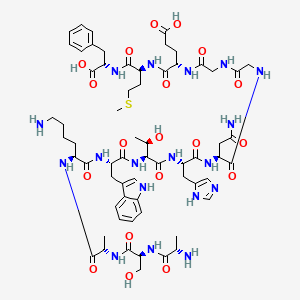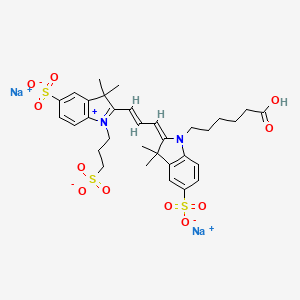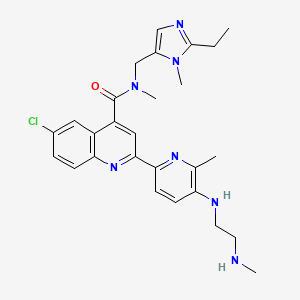
Anticancer agent 112
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PT-112 involves the conjugation of a pyrophosphate moiety with a platinum-based compound. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis involves multiple steps, including the formation of the pyrophosphate ligand and its subsequent coordination to the platinum center .
Industrial Production Methods
Industrial production of PT-112 likely involves large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The production process would also include rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
PT-112 undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation, which may affect its coordination environment and reactivity.
Reduction: Reduction reactions can also occur, potentially altering the oxidation state of the platinum center.
Substitution: Ligand substitution reactions are common, where the pyrophosphate ligand can be replaced by other ligands under certain conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving PT-112 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized platinum species, while substitution reactions can yield new platinum-ligand complexes .
Scientific Research Applications
PT-112 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study platinum-based anticancer agents and their reactivity.
Biology: Investigated for its effects on cancer cell lines and its ability to induce immunogenic cell death.
Mechanism of Action
PT-112 exerts its effects through a unique hybrid mechanism of action that includes both cytotoxic and immunomodulating effects. The compound induces immunogenic cell death, which triggers an immune response against the tumor. This involves the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1, which activate the immune system . Additionally, PT-112 targets specific molecular pathways involved in cancer cell survival and proliferation .
Comparison with Similar Compounds
PT-112 is unique compared to other platinum-based anticancer agents due to its dual mechanism of action. Similar compounds include:
Cisplatin: A widely used platinum-based chemotherapy drug that primarily exerts cytotoxic effects by forming DNA crosslinks.
Carboplatin: Another platinum-based drug with a similar mechanism to cisplatin but with a different side effect profile.
Oxaliplatin: A platinum-based drug used primarily for colorectal cancer, known for its ability to form DNA adducts.
PT-112 stands out due to its ability to induce immunogenic cell death, which is not a characteristic of the other platinum-based drugs mentioned .
Properties
Molecular Formula |
C27H32ClN7O |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
6-chloro-N-[(2-ethyl-3-methylimidazol-4-yl)methyl]-N-methyl-2-[6-methyl-5-[2-(methylamino)ethylamino]pyridin-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H32ClN7O/c1-6-26-31-15-19(35(26)5)16-34(4)27(36)21-14-25(33-23-8-7-18(28)13-20(21)23)24-10-9-22(17(2)32-24)30-12-11-29-3/h7-10,13-15,29-30H,6,11-12,16H2,1-5H3 |
InChI Key |
YJFLQKMHIPQYFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1C)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=NC(=C(C=C4)NCCNC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



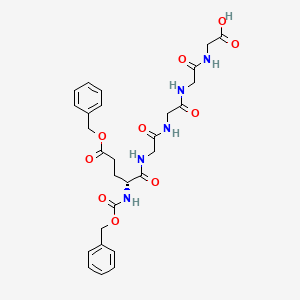
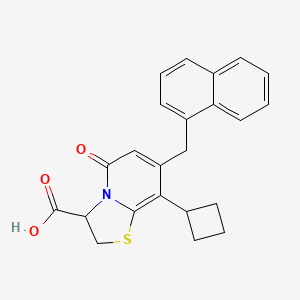

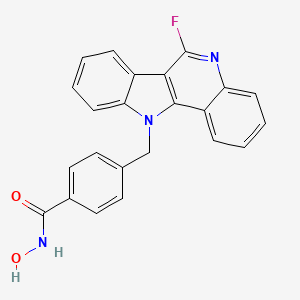
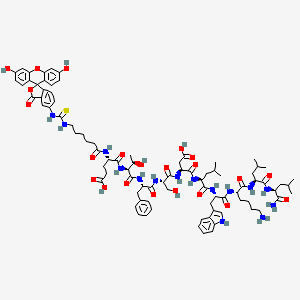
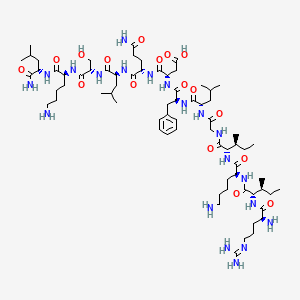
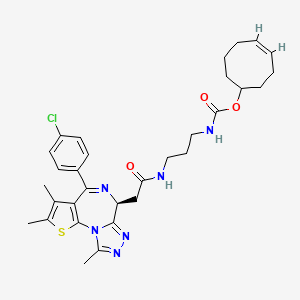
![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)
